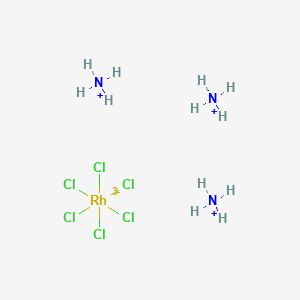
Ammonium hexachlororhodate(III)
Overview
Description
Ammonium hexachlororhodate(III) (NH4Cl3RhO3) is a chemical compound that is used in a wide range of scientific research applications. It is a white, crystalline solid with a formula weight of 346.44 g/mol. It is highly soluble in water and is used as a reagent in various laboratory experiments. It is also used as a catalyst in the synthesis of organic compounds. Ammonium hexachlororhodate(III) has a wide range of applications in the fields of biochemistry, physiology, and analytical chemistry.
Scientific Research Applications
1. Crystal Structure and Spectroscopy
Ammonium hexachlororhodate(III) has been extensively studied for its crystal structure and spectroscopic properties. A notable study on Wilm's salt, which is tetraammonium hexachlororhodate(III) nitrate, revealed insights into its crystal structure, including changes in space group symmetry and the behavior of its components under different conditions, such as temperature changes and phase transitions (Reiss, 2002).
2. Synthesis Methods
Research has focused on developing efficient synthesis methods for compounds related to ammonium hexachlororhodate(III). For example, a high-yield conversion method for producing sodium hexachlororhodate(III) was optimized, offering nearly quantitative conversion under specific conditions (Kauffman & Tsai, 1962). Similarly, studies have explored the synthesis and crystal structure of various derivatives and related compounds, contributing to a better understanding of their formation and characteristics (Frank & Reiss, 1996).
3. Nanoparticle Production
Ammonium hexachlororhodate(III) has been used in the production of nanoparticles. For instance, water-in-oil reverse micelles containing this compound were reduced to yield rhodium nanoparticles, which were then characterized for various properties (Hoefelmeyer et al., 2007).
4. Analytical and Environmental Applications
There are applications of ammonium hexachlororhodate(III) in analytical and environmental science. For example, it has been used in the study of arsenic electrodeposition, influencing the evolution of arsine and facilitating the deposition of elementary arsenic (Cao et al., 2012).
5. Energy Storage and Supercapacitors
Innovative uses of ammonium hexachlororhodate(III) include its role in energy storage applications. For instance, it has been involved in studies on hexagonal MoO3 thin films for supercapacitor applications, demonstrating its potential in the field of energy storage technologies (Pujari et al., 2016).
6. Metal Recovery and Recycling
There is also research on the efficient extraction of metals using compounds related to ammonium hexachlororhodate(III). For example, the extraction of Rh(III) from nitric acid using a hydrophobic ammonium-based ionic liquid shows potential for recovering rhodium from spent nuclear fuel, enhancing the supply of this rare metal (Bell & Ikeda, 2012).
Safety and Hazards
Future Directions
Ammonium hexachlororhodate(III) is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It can be used as a precursor for the functionalization of multi-walled carbon nanotubes (MWCNT) with metallic nanoparticles . This suggests potential future directions in the field of nanotechnology and materials science.
Mechanism of Action
Target of Action
Ammonium hexachlororhodate(III), also known as Rhodium(III)-ammonium chloride, is a complex compound with the formula (NH4)3RhCl6 It’s known to be used as an intermediate in organic synthesis for the preparation of pharmaceuticals and agrochemicals .
Mode of Action
It’s known that the compound can participate in reactions involving substitution of amine- to acido-ligand . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound can be used as a precursor for the functionalization of multi-walled carbon nanotubes (MWCNT) with metallic nanoparticles
Pharmacokinetics
The compound is slightly soluble in water , which could potentially affect its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.
Result of Action
It’s known that the compound can participate in reactions involving substitution of amine- to acido-ligand . More research is needed to describe the molecular and cellular effects of the compound’s action.
Action Environment
The action of Ammonium hexachlororhodate(III) can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Its solubility in water could also influence its action, efficacy, and stability.
properties
IUPAC Name |
triazanium;hexachlororhodium(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3H3N.Rh/h6*1H;3*1H3;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNYBYILSUWBHM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12N3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder, soluble in water; [MSDSonline] | |
| Record name | Ammonium hexachlororhodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7952 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
15336-18-2 | |
| Record name | Rhodate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triammonium hexachlororhodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)


![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)





